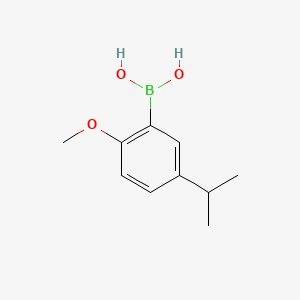

5-Isopropyl-2-methoxyphenylboronic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-2-methoxyphenylboronic acid typically involves the reaction of 5-isopropyl-2-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and acidified to yield the boronic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient than batch processes. The use of automated systems can also improve the reproducibility and yield of the compound .

Análisis De Reacciones Químicas

Types of Reactions

5-Isopropyl-2-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid can be oxidized to form phenols or other oxygenated derivatives.

Protodeboronation: This reaction involves the removal of the boronic acid group, often using a proton source such as water or alcohols.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.

Major Products

Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.

Phenols: Formed in oxidation reactions.

Hydrocarbons: Formed in protodeboronation reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Isopropyl-2-methoxyphenylboronic acid is primarily utilized as a reactant in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. This reaction is vital for synthesizing various biologically active molecules, including:

- Oxazolidinones : Used as cholesteryl ester transfer protein (CETP) inhibitors for treating atherosclerosis.

- Quinazolinyl-phenol inhibitors : These compounds exhibit antitumor properties and serve as radioprotectants.

- Biaryl-containing carbamates : These are also explored as CETP inhibitors .

Medicinal Chemistry

The compound has been investigated for its potential in drug development. It plays a crucial role in synthesizing:

- Antitumor agents : Compounds derived from this boronic acid have shown promise in inhibiting cancer cell proliferation.

- Radioprotective agents : These compounds can protect normal tissues from radiation damage during cancer treatments .

Biochemical Applications

In biochemical research, this compound is employed to develop molecular probes for detecting carbohydrates and other biomolecules. Its ability to interact with enzymes and proteins makes it valuable for studying enzyme kinetics and cellular processes .

Case Study 1: Antitumor Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on ovarian cancer cells. The half-maximal inhibitory concentration (IC50) values were determined using CCK-8 assays, highlighting the compound's potential as an antitumor agent .

Case Study 2: CETP Inhibition

Research into oxazolidinone derivatives synthesized from this boronic acid showed effective inhibition of CETP activity, which is crucial for lipid metabolism regulation. This could lead to novel treatments for cardiovascular diseases linked to dyslipidemia .

Mecanismo De Acción

The mechanism of action of 5-Isopropyl-2-methoxyphenylboronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boronic acid group can also interact with diols and other nucleophiles, forming cyclic boronate esters .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the isopropyl and methoxy substituents.

4-Methoxyphenylboronic Acid: Similar structure but with a methoxy group at the para position instead of the ortho position.

2-Isopropylphenylboronic Acid: Similar structure but without the methoxy group.

Uniqueness

5-Isopropyl-2-methoxyphenylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both isopropyl and methoxy groups can enhance its solubility and stability, making it a valuable reagent in organic synthesis .

Actividad Biológica

5-Isopropyl-2-methoxyphenylboronic acid (C10H15BO3) is an organoboron compound that has garnered attention in medicinal chemistry due to its significant role in the synthesis of biologically active molecules. This article details its biological activity, mechanisms of action, and implications for therapeutic applications.

This compound is characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with an isopropyl and a methoxy group. It has a molecular weight of approximately 194.04 g/mol. The compound is primarily utilized in Suzuki–Miyaura coupling reactions, which are essential for forming carbon–carbon bonds in organic synthesis, particularly in drug development.

Target Enzymes and Pathways

The primary mechanism of action for this compound involves its use as a reactant in the Suzuki–Miyaura coupling reaction. This reaction allows for the formation of various biologically active molecules, including:

- Oxazolidinones : These compounds are known to inhibit cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism and is implicated in cardiovascular diseases.

- Selective Inhibitors : The compound has been used to synthesize quinazolinyl-phenol derivatives that inhibit CHK1, a target for cancer therapy, thus acting as potential antitumor agents.

Biological Activity

Cellular Effects

Research indicates that this compound influences various cellular processes by modulating cell signaling pathways and gene expression. Its role in synthesizing CETP inhibitors highlights its potential impact on lipid metabolism within cells, suggesting therapeutic avenues for conditions like atherosclerosis .

Case Studies and Research Findings

Several studies have explored the biological activity of boronic acids, including this compound:

- In Vitro Studies : In vitro assays have demonstrated the compound's efficacy against specific targets, including its ability to inhibit certain enzymes involved in tumor growth. For instance, compounds synthesized using this boronic acid have shown promising results in inhibiting CHK1 activity in cancer cell lines .

- In Vivo Applications : Preliminary animal studies indicate that derivatives of this compound may reduce tumor size and improve survival rates when tested against various cancer models. However, further research is required to confirm these findings and understand the full scope of its biological effects .

Comparative Analysis

The biological activity of this compound can be compared with other similar boronic acids. The following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C10H15BO3 | Inhibits CETP; used in cancer therapy synthesis |

| 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid | C10H14BFO3 | Contains fluorine; specific biological activities |

| 3-Methyl-4-boronoaniline | C7H10BNO | Amino group present; useful in various reactions |

This comparison highlights how substitution patterns influence the reactivity and biological activity of boronic acids.

Propiedades

IUPAC Name |

(2-methoxy-5-propan-2-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-7(2)8-4-5-10(14-3)9(6-8)11(12)13/h4-7,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKAEAGLVJFBMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(C)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404609 | |

| Record name | 5-Isopropyl-2-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216393-63-4 | |

| Record name | 5-Isopropyl-2-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.